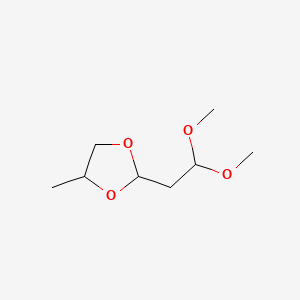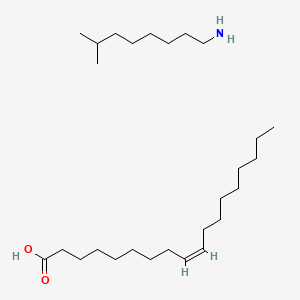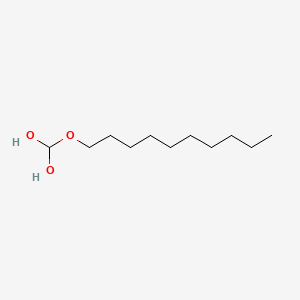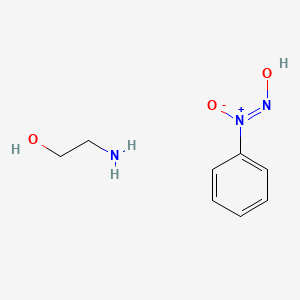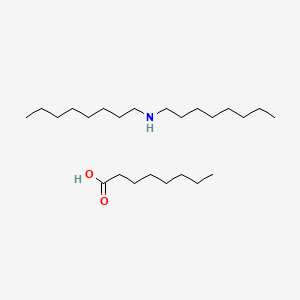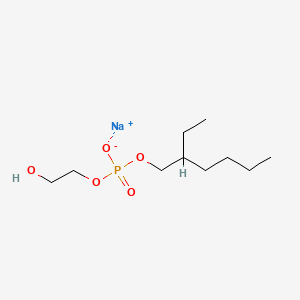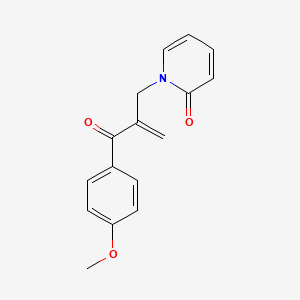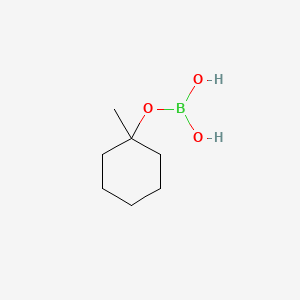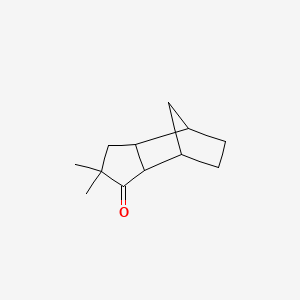
Dibenz(a,h)anthracene, 5,14-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,h)anthracene, 5,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C24H18. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,h)anthracene, 5,14-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2 + 2] alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent . This reaction allows for the formation of the polycyclic structure with the desired methyl substitutions.
Industrial Production Methods
Industrial production of dibenz(a,h)anthracene, 5,14-dimethyl- involves the distillation of coal tar and the processing of petroleum products. The compound is generated during the incomplete combustion of organic matter, such as in coke oven operations, coal tar distillation, and engine exhaust .
Análisis De Reacciones Químicas
Types of Reactions
Dibenz(a,h)anthracene, 5,14-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration and sulfonation reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simpler hydrocarbons.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Dibenz(a,h)anthracene, 5,14-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their reactions.
Biology: Investigated for its genotoxic effects, as it can intercalate into DNA and cause mutations.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which dibenz(a,h)anthracene, 5,14-dimethyl- exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer . The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
Dibenz(a,j)anthracene: Another PAH with a similar structure but different ring fusion pattern.
Benzo(a)pyrene: A well-known PAH with potent carcinogenic properties.
Chrysene: A four-ring PAH with similar chemical behavior.
Uniqueness
Dibenz(a,h)anthracene, 5,14-dimethyl- is unique due to its specific methyl substitutions at the 5 and 14 positions, which can influence its chemical reactivity and biological effects. This structural variation can affect its interaction with DNA and its overall genotoxicity.
Propiedades
Número CAS |
71084-62-3 |
|---|---|
Fórmula molecular |
C24H18 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
5,14-dimethylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18/c1-15-13-18-14-23-20(12-11-17-7-3-4-9-21(17)23)16(2)24(18)22-10-6-5-8-19(15)22/h3-14H,1-2H3 |
Clave InChI |
NJPAQQMZOWQSRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C5=CC=CC=C15)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



